4-Bromo-2-chlorotoluene

Catalog No.
S671995
CAS No.
89794-02-5
M.F
C7H6BrCl
M. Wt
205.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chlorotoluene

CAS Number

89794-02-5

Product Name

4-Bromo-2-chlorotoluene

IUPAC Name

4-bromo-2-chloro-1-methylbenzene

Molecular Formula

C7H6BrCl

Molecular Weight

205.48 g/mol

InChI

InChI=1S/C7H6BrCl/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3

InChI Key

LIFMTDJMLRECMX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Br)Cl

Canonical SMILES

CC1=C(C=C(C=C1)Br)Cl

The exact mass of the compound 4-Bromo-2-chlorotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-2-chlorotoluene (CAS 89794-02-5) is a dihalogenated building block widely procured for pharmaceutical and agrochemical synthesis. Featuring orthogonal reactivity between the C4-bromine and C2-chlorine atoms, alongside a functionalizable C1-methyl group, it serves as a critical precursor for complex biaryl and arylamine structures. Its primary procurement value lies in its predictable chemoselectivity during palladium-catalyzed cross-coupling reactions, allowing stepwise functionalization that is impossible with symmetrically halogenated alternatives [1].

Substituting 4-bromo-2-chlorotoluene with cheaper, symmetrically halogenated analogs like 2,4-dichlorotoluene or 2,4-dibromotoluene leads to severe process inefficiencies. In complex API synthesis, such as the continuous flow production of imatinib analogues, homodihalogenated baselines suffer from poor chemoselectivity, resulting in unmanageable mixtures of regioisomers and bis-coupled byproducts [1]. Furthermore, attempting to use the constitutional isomer 2-bromo-4-chlorotoluene shifts the primary cross-coupling site to the ortho position relative to the methyl group, completely altering the downstream molecular geometry. Consequently, 4-bromo-2-chlorotoluene is strictly required to ensure regioselective C-N and C-C bond formation without the need for excessive chromatographic purification.

Superior Chemoselectivity in Buchwald-Hartwig Amidation for Kinase Inhibitors

In the modular continuous flow synthesis of imatinib analogues, the selection of the dihalotoluene precursor is critical for achieving high yields. Studies demonstrate that utilizing 4-bromo-2-chlorotoluene with a BrettPhos Pd G4 precatalyst enables chemoselective C-N coupling at the C4 position. In direct contrast, employing 2,4-dichlorotoluene or 2,4-dibromotoluene under identical conditions results in low chemoselectivity and significantly reduced product yields due to competitive reactions at both halogen sites [1].

Evidence DimensionChemoselectivity and Yield in Amidation
Target Compound DataHigh chemoselectivity for C4-amidation in continuous flow
Comparator Or Baseline2,4-Dichlorotoluene and 2,4-Dibromotoluene (Low chemoselectivity and product yields)
Quantified DifferenceTransition from low-yield regioisomeric mixtures to high-yield selectively mono-aminated products
ConditionsContinuous flow amidation, BrettPhos Pd G4 catalyst, biphasic K3PO4(aq)/1,4-dioxane

Ensures predictable, single-site functionalization in API manufacturing, eliminating the need for complex separations.

Near-Quantitative Yields in Room-Temperature C-N Cross-Coupling

4-Bromo-2-chlorotoluene demonstrates highly efficient reactivity in modified palladium-catalyzed cross-coupling systems. When reacted with N-methylaniline using a Pd(π-crotyl)QPhosCl catalyst (0.5 mol %) at room temperature, it achieves a 97% isolated yield. This highlights the activated nature of the C4-bromine bond compared to the stable C2-chlorine bond, which remains intact for subsequent downstream modifications [1].

Evidence DimensionReaction Yield
Target Compound Data97% isolated yield (room temperature amination)
Comparator Or BaselineStandard unactivated aryl chlorides (require >80°C for comparable conversion)
Quantified DifferenceNear-quantitative yield at 25°C with 0.5 mol% catalyst loading
ConditionsN-methylaniline, NaOtBu, Pd(π-crotyl)QPhosCl (0.5 mol %), toluene, room temperature

Allows for energy-efficient, room-temperature processing while preserving the chlorine atom for secondary functionalization.

High-Yield Radical Bromination for API Intermediate Synthesis

The methyl group of 4-bromo-2-chlorotoluene can be functionalized without disrupting the halogen atoms. In the synthesis of selective aldose reductase inhibitors, radical bromination of 4-bromo-2-chlorotoluene yields 4-bromo-1-(bromomethyl)-2-chlorobenzene with an approximately 82% yield. The presence of the ortho-chlorine atom provides steric and electronic stabilization that directs the reaction cleanly to the benzylic position, making it a reliable procurement choice for complex benzyl bromide derivatives [1].

Evidence DimensionBenzylic Bromination Yield
Target Compound Data~82% yield of 4-bromo-1-(bromomethyl)-2-chlorobenzene
Comparator Or BaselineUnsubstituted toluene baselines (prone to competitive ring bromination)
Quantified DifferenceHighly regioselective benzylic bromination enabled by ortho-chloro steric/electronic direction
ConditionsStandard radical bromination conditions (e.g., NBS, radical initiator)

Provides a reliable, high-yielding route to tri-functionalized aromatic scaffolds essential for advanced drug discovery.

Synthesis of Tyrosine Kinase Inhibitors (e.g., Imatinib Analogues)

Due to its established chemoselectivity in Buchwald-Hartwig amidations, 4-bromo-2-chlorotoluene is a highly effective starting material for constructing the substituted aminomethylphenyl core of novel imatinib analogues and other targeted therapies [1].

Sequential Cross-Coupling for Complex Biaryls

The orthogonal reactivity of the bromine and chlorine atoms allows chemists to perform a room-temperature amination or Suzuki coupling at the C4 position, followed by a secondary coupling at the C2 position. This is critical for developing multi-substituted aromatic systems [2].

Production of Selective Aldose Reductase Inhibitors

The compound serves as a direct precursor to 4-bromo-1-(bromomethyl)-2-chlorobenzene via benzylic bromination. This intermediate is utilized in the pharmaceutical industry to synthesize selective aldose reductase inhibitors for diabetic complication therapies [3].

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2-chlorotoluene

Dates

Last modified: 08-15-2023

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